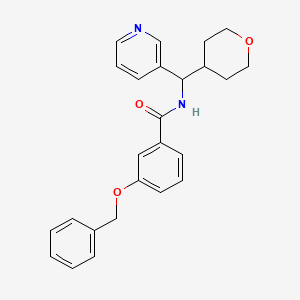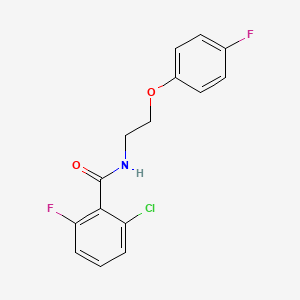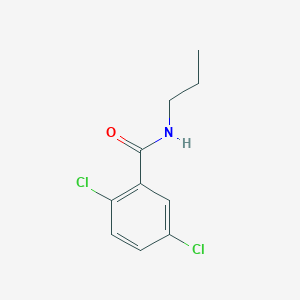![molecular formula C14H18ClNO2 B2632903 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide CAS No. 2411253-67-1](/img/structure/B2632903.png)
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves the inhibition of OXA-23, which is a class D β-lactamase enzyme that is responsible for antibiotic resistance in bacteria. This compound binds to the active site of the enzyme and prevents it from hydrolyzing β-lactam antibiotics such as penicillins and cephalosporins. This inhibition results in the restoration of the activity of these antibiotics against multidrug-resistant bacteria.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has been shown to have minimal toxicity and side effects in laboratory experiments. It has been shown to have antibacterial activity against multidrug-resistant bacteria without affecting normal bacterial flora. This compound has also been shown to have a synergistic effect when used in combination with other antibiotics such as meropenem and colistin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide in lab experiments include its antibacterial activity against multidrug-resistant bacteria, minimal toxicity and side effects, and synergistic effect when used in combination with other antibiotics. The limitations of using this compound in lab experiments include its high cost, difficulty in synthesis, and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide. These include the development of new synthetic methods that are more cost-effective and efficient, the evaluation of its potential use in combination therapy with other antibiotics, and the investigation of its potential use in other fields such as agriculture and biotechnology. Additionally, further research is needed to evaluate the long-term effects of this compound on bacterial flora and its potential for the development of antibiotic resistance.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with oxirane-2-carboxylic acid phenylmethyl ester in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and pharmaceuticals. This compound has been shown to have antibacterial activity against multidrug-resistant bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It has also been studied for its potential use as an inhibitor of OXA-23, which is an enzyme that is responsible for antibiotic resistance in bacteria.
Propiedades
IUPAC Name |
2-chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-13(8-11-6-7-18-10-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJNYQAELEMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

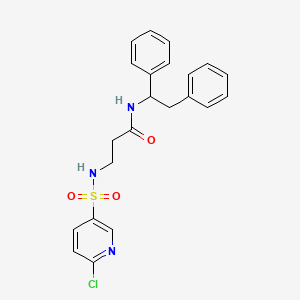
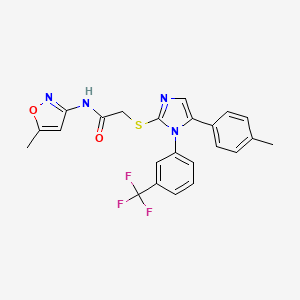
![3-methoxy-1-methyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2632823.png)
![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)
![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)
![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632830.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)
